oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine
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Overview
Description
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine typically involves a multi-step process. One common method begins with the preparation of the piperazine derivative. This can be achieved through the reaction of 1-(3-phenylprop-2-enyl)piperazine with 2-bromopyridine under basic conditions to form 1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine . The final step involves the reaction of this intermediate with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the piperazine ring .
Scientific Research Applications
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine derivative can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to chelate metal ions can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with various industrial applications.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine is unique due to its combination of oxalic acid and a piperazine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.C2H2O4/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6)/b9-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFSYPGLWGFCCX-MLBSPLJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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